molecular formula C9H9ClN2O3 B6603152 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2060033-77-2

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B6603152
CAS No.: 2060033-77-2
M. Wt: 228.63 g/mol
InChI Key: DYZJOLWGSMULQN-UHFFFAOYSA-N
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Description

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed arylation or other transition metal-catalyzed processes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and carboxylic acid moiety make it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c1-14-7-4-6(9(12)13)5-11-3-2-10-8(7)11;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZJOLWGSMULQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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